molecular formula C19H13BrN2 B11709325 N-(4-bromophenyl)acridin-9-amine CAS No. 75775-90-5

N-(4-bromophenyl)acridin-9-amine

Cat. No.: B11709325
CAS No.: 75775-90-5
M. Wt: 349.2 g/mol
InChI Key: PRICPBFUNYHTPR-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)acridin-9-amine is a chemical compound with the molecular formula C19H13BrN2 It is a derivative of acridine, a heterocyclic organic compound known for its wide range of applications in various fields, including medicinal chemistry, material science, and photophysics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)acridin-9-amine typically involves the nucleophilic substitution of hydrogen in the acridine molecule. One common method is the oxidative nucleophilic substitution of hydrogen (SNH) reaction. This method does not require the preliminary introduction of classical leaving groups or the use of costly catalysts and ligands. The reaction involves the formation of a σH-adduct, followed by its aromatization. The external oxidant can be either inorganic (e.g., air oxygen, halogens, sulfur, metal cations) or organic reagents (e.g., quinones, carbocations, nitro compounds) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)acridin-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromophenyl group or the acridine core.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include air oxygen, halogens, and metal cations.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the bromophenyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while substitution reactions can produce various substituted acridines.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

    Acridine: The parent compound, known for its wide range of applications.

    9-Phenylacridine: Similar in structure but lacks the bromophenyl group.

    Acriflavine: An acridine derivative with antibacterial properties.

    Proflavine: Another acridine derivative used as a disinfectant.

Uniqueness

This modification can lead to improved biological activity and specificity compared to other acridine derivatives .

Properties

IUPAC Name

N-(4-bromophenyl)acridin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2/c20-13-9-11-14(12-10-13)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRICPBFUNYHTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226670
Record name Acridine, 9-(p-bromoanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75775-90-5
Record name Acridine, 9-(p-bromoanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075775905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acridine, 9-(p-bromoanilino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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